An In-Depth Technical Guide to the Chemical Properties of Indium (III) Isopropoxide for Researchers and Drug Development Professionals
An In-Depth Technical Guide to the Chemical Properties of Indium (III) Isopropoxide for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties of Indium (III) isopropoxide, designed for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of facts, this document delves into the causality behind its reactivity, provides actionable experimental protocols, and explores its applications, particularly in materials science and catalysis with relevance to the pharmaceutical industry.
Introduction: The Versatile Nature of Indium (III) Isopropoxide
Indium (III) isopropoxide, with the chemical formula In(O-i-Pr)₃, is an organometallic compound that has garnered significant interest due to its utility as a precursor in the synthesis of indium-based materials and as a catalyst in organic transformations.[1][2] Its chemical behavior is dominated by the electropositive nature of the indium center and the reactivity of the isopropoxide ligands. This guide will elucidate its synthesis, structure, key chemical reactions, and practical applications, providing a foundational understanding for its effective use in a laboratory setting.
Physicochemical Properties: A Tabulated Overview
A clear understanding of the fundamental physical and chemical properties of a reagent is paramount for its safe and effective handling and application. The key properties of Indium (III) isopropoxide are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₉H₂₁InO₃ | [3] |
| Molecular Weight | 292.08 g/mol | [4] |
| Appearance | White to light yellow powder or crystalline solid | [2] |
| Melting Point | 145 °C (decomposes) | [3] |
| Boiling Point | 82 °C | [3] |
| Solubility | Soluble in alcohols, ketones, and esters. Insoluble in water. | [2] |
| CAS Number | 38218-24-5 | [5] |
| Sensitivity | Moisture sensitive | [2] |
Synthesis of Indium (III) Isopropoxide: A Practical Protocol
The synthesis of high-purity Indium (III) isopropoxide is crucial for its successful application. While several methods exist, a common and effective approach involves the reaction of an indium trihalide with an alkali metal isopropoxide or, more directly, with isopropanol in the presence of a strong, non-nucleophilic base to neutralize the resulting hydrohalic acid. The latter method avoids the introduction of alkali metal contaminants.
General Reaction Scheme
The synthesis can be represented by the following general reaction:
InX₃ + 3 HO-i-Pr + 3 B → In(O-i-Pr)₃ + 3 [BH]⁺X⁻
Where:
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InX₃ is an indium trihalide (e.g., InCl₃).
-
HO-i-Pr is isopropanol.
-
B is a strong, non-nucleophilic base (e.g., a tertiary amine like triethylamine).
Step-by-Step Experimental Protocol
This protocol is a self-validating system, where successful execution at each step ensures the quality of the final product.
Materials:
-
Anhydrous Indium (III) chloride (InCl₃)
-
Anhydrous isopropanol
-
Anhydrous triethylamine
-
Anhydrous toluene (or another suitable inert solvent)
-
Standard Schlenk line and glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Under an inert atmosphere, add anhydrous Indium (III) chloride to a Schlenk flask equipped with a magnetic stirrer and a reflux condenser.
-
Solvent Addition: Add anhydrous toluene to the flask to create a suspension.
-
Reagent Addition: In a separate flask, prepare a solution of anhydrous isopropanol and triethylamine in anhydrous toluene.
-
Reaction Execution: Slowly add the isopropanol/triethylamine solution to the stirring suspension of InCl₃ at room temperature. An exothermic reaction may be observed.
-
Reaction Completion: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours to ensure complete reaction. The formation of a white precipitate (triethylammonium chloride) will be observed.
-
Isolation of Product: Cool the reaction mixture to room temperature and filter under an inert atmosphere to remove the triethylammonium chloride precipitate.
-
Purification: Remove the solvent from the filtrate under reduced pressure to yield the crude Indium (III) isopropoxide. The product can be further purified by sublimation or recrystallization from a suitable anhydrous solvent.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Indium (III) isopropoxide is highly moisture-sensitive. The presence of water would lead to hydrolysis and the formation of indium hydroxide or oxide impurities.
-
Inert Atmosphere: The use of a Schlenk line and an inert atmosphere prevents the reaction of the reagents and product with atmospheric oxygen and moisture.
-
Strong, Non-nucleophilic Base: Triethylamine is used to scavenge the HCl produced during the reaction. Its non-nucleophilic nature prevents it from competing with isopropanol in coordinating to the indium center.
-
Reflux: Heating the reaction mixture to reflux increases the reaction rate and helps to drive the reaction to completion.
Structural Characteristics and Reactivity
Aggregation and Coordination
Indium (III) isopropoxide likely exists as a dimer or higher oligomer in the solid state and in non-coordinating solvents. This aggregation occurs through bridging isopropoxide ligands, which allows the indium atoms to expand their coordination sphere beyond three, typically to four, five, or six. This coordinative unsaturation is a key driver of its reactivity.
Caption: A plausible dimeric structure of Indium (III) isopropoxide with bridging isopropoxide ligands.
Key Chemical Reactions and Mechanisms
Hydrolysis and the Sol-Gel Process
The most significant reaction of Indium (III) isopropoxide is its hydrolysis, which forms the basis of the sol-gel process for producing indium oxide (In₂O₃) materials. This process involves two main steps: hydrolysis and condensation.
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Hydrolysis: The isopropoxide ligands are replaced by hydroxyl groups upon reaction with water. In(O-i-Pr)₃ + 3 H₂O → In(OH)₃ + 3 HO-i-Pr
-
Condensation: The newly formed indium hydroxide species then undergo condensation reactions to form In-O-In bridges, releasing water and leading to the formation of a three-dimensional indium oxide network (the "gel"). 2 In(OH)₃ → In₂O₃ + 3 H₂O
The rate of hydrolysis and condensation can be controlled by factors such as the water-to-alkoxide ratio, the solvent, and the presence of acid or base catalysts. This control is critical for tailoring the morphology and properties of the final indium oxide material, be it a thin film, nanoparticle, or aerogel.
Caption: The sol-gel process for the formation of indium oxide from Indium (III) isopropoxide.
Thermal Decomposition
Indium (III) isopropoxide decomposes upon heating. Thermogravimetric analysis (TGA) would reveal a weight loss corresponding to the loss of the organic ligands, ultimately yielding indium oxide. The decomposition pathway can be complex and may involve the formation of various intermediates. Understanding the thermal decomposition behavior is crucial for applications such as chemical vapor deposition (CVD) where the precursor is vaporized and decomposed on a heated substrate.
Catalysis: The Oppenauer Oxidation
Indium (III) isopropoxide is an effective catalyst for the Oppenauer oxidation, a reaction that oxidizes secondary alcohols to ketones using a ketone or aldehyde as a sacrificial hydrogen acceptor.[1] The mechanism involves the coordination of the alcohol to the indium center, followed by a hydride transfer to the oxidant via a six-membered transition state.
Caption: Catalytic cycle of the Oppenauer oxidation using Indium (III) isopropoxide.
Applications in Research and Drug Development
The unique chemical properties of Indium (III) isopropoxide make it a valuable tool in various research and development areas, including those relevant to the pharmaceutical industry.
Precursor for Advanced Materials
The primary application of Indium (III) isopropoxide is as a precursor for the synthesis of indium-based materials.[3]
-
Transparent Conductive Oxides (TCOs): Through the sol-gel process or CVD, it is used to deposit thin films of indium tin oxide (ITO), a key component in displays, touch screens, and solar cells.[3]
-
Nanoparticles: It serves as a precursor for the synthesis of indium oxide nanoparticles with controlled size and morphology. These nanoparticles have potential applications in catalysis, sensing, and biomedicine.
Catalysis in Organic Synthesis
Beyond the Oppenauer oxidation, indium-based catalysts, including those derived from Indium (III) isopropoxide, are finding increasing use in organic synthesis. Their Lewis acidic nature and tolerance to certain functional groups make them attractive for promoting a variety of reactions, such as the synthesis of N-substituted pyrroles.[6]
Relevance to Drug Development
While direct applications of Indium (III) isopropoxide in drug synthesis are still emerging, its role as a precursor to indium-based nanomaterials is highly relevant to the pharmaceutical field.
-
Drug Delivery Systems: Indium-based nanoparticles can be functionalized and used as carriers for targeted drug delivery. Their properties can be tuned to control drug release and improve therapeutic efficacy.
-
Bioimaging: The use of indium compounds in imaging applications provides a potential avenue for the development of theranostic agents, which combine therapeutic and diagnostic capabilities.
Safety and Handling
Indium (III) isopropoxide is a moisture-sensitive and flammable solid.[2] Proper handling and storage are essential to maintain its integrity and ensure laboratory safety.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere.
-
Handling: Handle in an inert atmosphere glovebox or using Schlenk techniques. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of fire, use a dry chemical, foam, or carbon dioxide extinguisher. Do not use water.[5]
Conclusion
Indium (III) isopropoxide is a versatile and reactive compound with significant potential in materials science and catalysis. Its utility as a precursor for indium oxide materials is well-established, and its catalytic activity in organic synthesis is a growing area of research. For professionals in drug development, the connection lies in the application of the resulting nanomaterials for drug delivery and bioimaging. A thorough understanding of its synthesis, structure, and reactivity, as outlined in this guide, is the foundation for harnessing its full potential in innovative research and development endeavors.
References
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MySkinRecipes. (n.d.). INDIUM(III) ISOPROPOXIDE. Retrieved from [Link]
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Neumüller, B. (2002). Organometallic sesquialkoxides of aluminium, gallium and indium. Dalton Transactions, (22), 4173-4179. [Link]
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Hycultec GmbH. (n.d.). Indium(III) isopropoxide. Retrieved from [Link]
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PubChem. (n.d.). Indium (III) isopropoxide. Retrieved from [Link]
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Braga, A. L., et al. (2008). Indium(III)-catalyzed synthesis of N-substituted pyrroles under solvent-free conditions. Journal of the Brazilian Chemical Society, 19(5), 877-883. [Link]
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